molecular formula C23H24N4O3 B1663082 Zotiraciclib CAS No. 1204918-72-8

Zotiraciclib

货号 B1663082
CAS 编号: 1204918-72-8
分子量: 372.5 g/mol
InChI 键: VXBAJLGYBMTJCY-NSCUHMNNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .


Molecular Structure Analysis

The molecular formula of Zotiraciclib is C23H24N4O . The molar mass is 372.472 g/mol . The IUPAC name is (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene .

科学研究应用

靶向IDH突变胶质瘤

Zotiraciclib已被发现对IDH突变型胶质瘤具有良好的靶向作用。这种多激酶抑制剂抑制CDK9介导的基因转录,并在临床模型中引起线粒体功能障碍。研究表明,zotiraciclib在IDH突变型胶质瘤细胞中诱导细胞死亡,抑制转录过程和线粒体生物发生,但不会对IDH野生型肿瘤产生影响。这种选择性活性支持了在治疗IDH突变型胶质瘤中进行zotiraciclib临床试验的潜力(Pang et al., 2022)

高级别星形细胞瘤的疗效

Zotiraciclib已与替莫唑胺联合用于复发性高级别星形细胞瘤患者。

该I期研究确定了最佳的给药方案,并发现该联合疗法对患者是安全的。Zotiraciclib与替莫唑胺的联合显示出有希望的结果,表明在这一领域进一步研究的潜力(Wu et al., 2021)

儿童弥漫性中线胶质瘤的临床前疗效

在儿童弥漫性中线胶质瘤(DMG)中,包括弥漫性内源性桥脑胶质瘤(DIPG),zotiraciclib显示出显著的疗效。该药物对不同患者来源的DMG细胞的存活率有显著降低,表明其有望成为治疗被诊断为DMG的儿童的有效疗法。这一发现突显了zotiraciclib在解决DMG缺乏有效靶向治疗的潜在作用(Mueller et al., 2021)

复发性高级别星形细胞瘤的联合疗法

一项测试zotiraciclib(TG02)与替莫唑胺联合用于复发性高级别星形细胞瘤的I/II期试验显示,这种联合疗法耐受性良好。该研究提供了该疗法活性的证据,支持继续研究zotiraciclib作为这类脑肿瘤潜在疗法的可能性(Wu et al., 2019)

未来方向

As of January 2020, Zotiraciclib is being evaluated by Adastra Pharmaceuticals in two separate Phase 1b clinical trials for the treatment of glioblastoma multiforme (GBM) . Zotiraciclib is also being developed as a potential treatment for diffuse intrinsic pontine glioma (DIPG), a rare pediatric cancer . A new trial investigates Zotiraciclib as a precision medicine treatment for people with recurrent gliomas containing an IDH1 or IDH2 mutation to control tumor growth and improve quality of life .

属性

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337151
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zotiraciclib

CAS RN

1204918-72-8
Record name Zotiraciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotiraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTIRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotiraciclib
Reactant of Route 2
Zotiraciclib

Citations

For This Compound
101
Citations
J Wu, Y Yuan, DA Long Priel, D Fink, CJ Peer… - Clinical Cancer …, 2021 - AACR
… Zotiraciclib combined with temozolomide is safe in patients with recurrent high-grade astrocytomas. Zotiraciclib… predicting drug metabolism may allow personalized dosing of …
Number of citations: 15 aacrjournals.org
Y Pang, G Yu, A Ranjan, H Wang, Z Sergi… - Neuro …, 2022 - academic.oup.com
… activity of zotiraciclib in IDHmutant gliomas.á METHODS: Cytotoxicity of zotiraciclib was … EC50 of zotiraciclib in IDH-wt cells was twice as high as in IDH-mutant cells. In low-dose …
Number of citations: 0 academic.oup.com
Y Pang, G Yu, Z Sergi, Q Li, X Sang, O Kim, H Wang… - bioRxiv, 2023 - biorxiv.org
Background: Isocitrate dehydrogenase (IDH)-mutant gliomas exhibit unique metabolic and biological features that may make them vulnerable to specific treatment. In this study, we …
Number of citations: 5 www.biorxiv.org
EL Rhun, T Gorlia, J Felsberg, J Furtner… - Neuro …, 2023 - academic.oup.com
BACKGROUND Zotiraciclib (TG02) is an oral multi-cyclin dependent kinase (CDK) inhibitor that is supposed to suppress tumor growth via CDK-9-dependent depletion of survival …
Number of citations: 0 academic.oup.com
ADT HISTOLOGIES - Neuro-oncology, 2021 - scholar.archive.org
Background: Pediatric high-grade gliomas (pHGG) are aggressive tumors that together constitute the most common cause of childhood cancer mortality. Tumor stem cells that drive …
Number of citations: 4 scholar.archive.org
DS Shulman, SG DuBois - atuveciclibinhibitor.com
The neurotrophin receptor tyrosine kinase (NTRK1-3) genes have been identified as key fusion partners in a range of pediatric cancers. In childhood cancers, ETV6-NTRK3 fusions are …
Number of citations: 0 atuveciclibinhibitor.com
L Mayr, M Trissal, K Schwark, J Labelle, S Kong… - Neuro …, 2022 - academic.oup.com
… activity of zotiraciclib in IDHmutant gliomas.á METHODS: Cytotoxicity of zotiraciclib was … EC50 of zotiraciclib in IDH-wt cells was twice as high as in IDH-mutant cells. In low-dose …
Number of citations: 0 academic.oup.com
E Le Rhun, T Gorlia, J Furtner, J Felsberg, J Jongen… - 2023 - ascopubs.org
… tolerated dose (MTD) of zotiraciclib in elderly patients (more than … Group C explored single agent activity of zotiraciclib in IDH1 … Conclusions: Zotiraciclib exhibits overlapping toxicity with …
Number of citations: 0 ascopubs.org
Z Huang, T Wang, C Wang, Y Fan - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
… zotiraciclib plus temozolomide in recurrent anaplastic astrocytoma and glioblastoma (NCT02942264) and phase I studies of zotiraciclib … Phase I studies of zotiraciclib in the treatment of …
Number of citations: 9 pubs.rsc.org
A Ariaei, F Ramezani - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
… BBB and distribute in CNS, especially Zotiraciclib, with a significant potential to penetrate BBB. For the metabolism, Zotiraciclib was predicted to influence cytochrome p450 more than …
Number of citations: 3 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。